molecular formula C33H35N3O5S B2869790 3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 865591-63-5

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No. B2869790
CAS RN: 865591-63-5
M. Wt: 585.72
InChI Key: GBHCHNBAJLYNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a useful research compound. Its molecular formula is C33H35N3O5S and its molecular weight is 585.72. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural motifs with the compound , has revealed their potential in cardiac electrophysiology. These compounds have been shown to exhibit potency in vitro similar to sematilide, a selective class III agent used in clinical trials for its antiarrhythmic properties. This suggests that structurally similar compounds could be explored for their cardiac electrophysiological activities, indicating a potential avenue for the development of new antiarrhythmic medications (Morgan et al., 1990).

Alzheimer's Disease (AD) Treatment

Sulfonamido-derivatives of unsubstituted carbazoles, which are structurally related to the compound, have been synthesized and evaluated for their β-Secretase (BACE1) inhibitory activity. BACE1 is a recognized target for Alzheimer's Disease treatment, suggesting that similar compounds could be explored for their potential in AD prevention and treatment. This highlights the importance of structural elements in the design of BACE1 inhibitors (Bertini et al., 2017).

Antimicrobial and Antitubercular Agents

Compounds with sulfonyl derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. Such studies demonstrate the potential of sulfonylamino compounds in treating bacterial infections, including tuberculosis, suggesting that compounds with similar structural features might also possess antimicrobial properties (Suresh Kumar et al., 2013).

Antibiotic Resistance Mitigation

Research into the microbial strategy for eliminating sulfonamide antibiotics through ipso-hydroxylation and subsequent fragmentation provides insights into combating antibiotic resistance. This research underscores the environmental persistence of sulfonamides and the potential of microbial degradation as a strategy for mitigating resistance, suggesting a research avenue for compounds with similar functional groups (Ricken et al., 2013).

Anti-Cancer Research

The design and synthesis of sulfamethoxazole derivatives for biological and pharmacological screening underline the potential of sulfonylamide compounds in cancer research. This suggests that compounds with similar structures could be explored for their anticancer properties, offering a promising direction for new therapeutic developments (Patel et al., 2009).

properties

IUPAC Name

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O5S/c1-23-15-17-27(18-16-23)42(40,41)36(25-10-8-9-24(19-25)32(39)34-33(2,3)22-37)21-26(38)20-35-30-13-6-4-11-28(30)29-12-5-7-14-31(29)35/h4-19,26,37-38H,20-22H2,1-3H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCHNBAJLYNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC(=C5)C(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.